3-Deoxy-D-xylo-hexonic acid
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Overview
Description
3-Deoxy-D-xylo-hexonic acid is an organic compound with the molecular formula C6H12O6. It belongs to the class of medium-chain hydroxy acids and derivatives. This compound is characterized by the absence of a hydroxyl group at the third carbon position, which distinguishes it from other hexonic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Deoxy-D-xylo-hexonic acid typically involves the reduction of corresponding lactones. One common method includes the reduction of 3-deoxyaldos-2-uloses in an alkaline medium, which results in a mixture of epimeric lactones. These lactones are then further reduced to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as the opening of anhydro rings or the preparation from sugar xanthates. These methods, although complex, are designed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-D-xylo-hexonic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding ketone or aldehyde forms.
Reduction: Reduction reactions often employ reducing agents such as sodium borohydride to convert the compound into its alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like halogens or alkyl groups replace the hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
3-Deoxy-D-xylo-hexonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 3-Deoxy-D-xylo-hexonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes. Its effects are mediated through the modulation of enzyme activity and the alteration of biochemical pathways .
Comparison with Similar Compounds
- 3-Deoxy-D-lyxo-hexonic acid
- 3-Deoxy-D-arabino-hexonic acid
- 3-Deoxy-D-galactonic acid
Comparison: 3-Deoxy-D-xylo-hexonic acid is unique due to its specific structural configuration and the absence of a hydroxyl group at the third carbon position. This structural difference imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, 3-Deoxy-D-lyxo-hexonic acid and 3-Deoxy-D-arabino-hexonic acid have different stereochemistry, which affects their interaction with enzymes and other molecules .
Properties
CAS No. |
18521-63-6 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |
InChI Key |
YGMNHEPVTNXLLS-UHFFFAOYSA-N |
SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
Isomeric SMILES |
C([C@H]([C@@H](CO)O)O)[C@H](C(=O)O)O |
Canonical SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
Origin of Product |
United States |
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